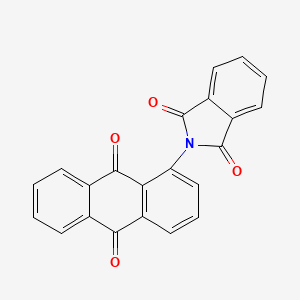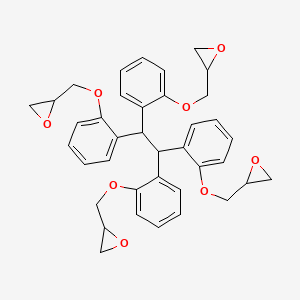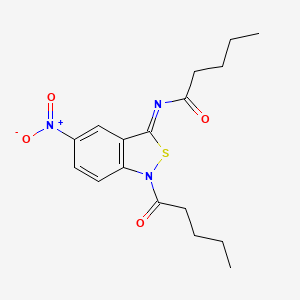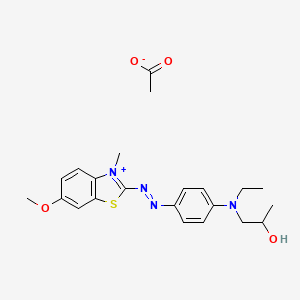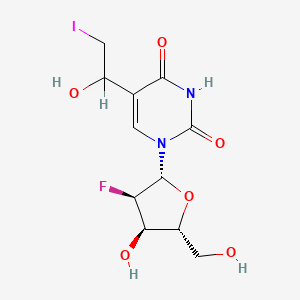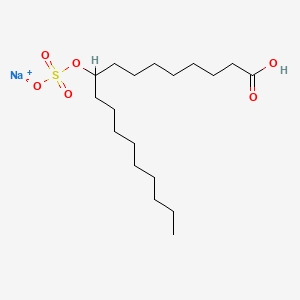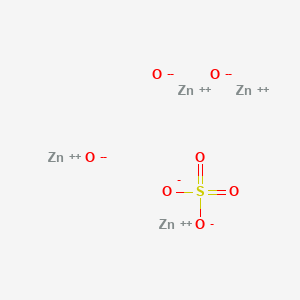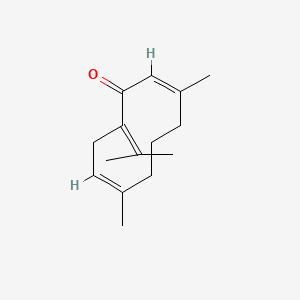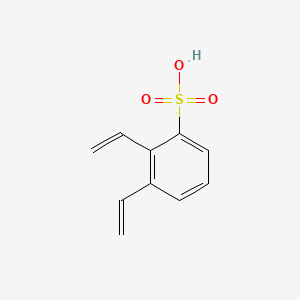
2,3-Bis(ethenyl)benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(ethenyl)benzenesulfonic acid is an organic compound characterized by the presence of two ethenyl groups attached to a benzene ring, along with a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(ethenyl)benzenesulfonic acid typically involves the sulfonation of 2,3-dimethylbenzene followed by dehydrogenation to introduce the ethenyl groups. The sulfonation can be achieved using concentrated sulfuric acid, while the dehydrogenation can be carried out using a suitable catalyst under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,3-Bis(ethenyl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethenyl groups can be reduced to form ethyl groups.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sulfur trioxide in sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: 2,3-Bis(formyl)benzenesulfonic acid or 2,3-Bis(carboxyl)benzenesulfonic acid.
Reduction: 2,3-Bis(ethyl)benzenesulfonic acid.
Substitution: Various substituted benzenesulfonic acids depending on the electrophile used.
Scientific Research Applications
2,3-Bis(ethenyl)benzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes.
Medicine: Explored for its potential therapeutic effects in treating specific diseases.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,3-Bis(ethenyl)benzenesulfonic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethenyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interaction with biological molecules .
Comparison with Similar Compounds
Benzenesulfonic acid: Lacks the ethenyl groups, making it less reactive in certain chemical reactions.
2,4-Bis(ethenyl)benzenesulfonic acid: Similar structure but different positioning of the ethenyl groups, leading to different reactivity and applications.
Uniqueness: This compound’s ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
65405-46-1 |
|---|---|
Molecular Formula |
C10H10O3S |
Molecular Weight |
210.25 g/mol |
IUPAC Name |
2,3-bis(ethenyl)benzenesulfonic acid |
InChI |
InChI=1S/C10H10O3S/c1-3-8-6-5-7-10(9(8)4-2)14(11,12)13/h3-7H,1-2H2,(H,11,12,13) |
InChI Key |
QWFMDSOYEQHWMF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C(=CC=C1)S(=O)(=O)O)C=C |
Related CAS |
65405-46-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


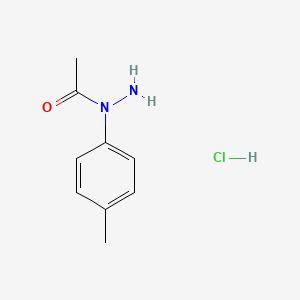
![Methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B12693700.png)


